While a detailed synthetic route for N-[4-(acetylamino)phenyl]-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has not been explicitly described in the provided literature, a structurally similar compound, PF-3845 (N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide), which also targets the endocannabinoid system, has been extensively studied. [, ] This suggests that similar synthetic strategies, involving amide bond formation and heterocycle construction, may be employed for the synthesis of N-[4-(acetylamino)phenyl]-1-(3-chlorobenzoyl)-4-piperidinecarboxamide. Further research and specific synthetic protocols would be required to confirm this.
The primary research application of N-[4-(acetylamino)phenyl]-1-(3-chlorobenzoyl)-4-piperidinecarboxamide is in investigating the pharmacological properties and physiological roles of mu-delta opioid receptor heteromers. [] Specifically, it has been used:
To characterize the internalization profile of mu-delta opioid receptors: In primary hippocampal cultures derived from double-fluorescent knock-in mice, N-[4-(acetylamino)phenyl]-1-(3-chlorobenzoyl)-4-piperidinecarboxamide induced co-internalization of mu and delta opioid receptors, leading to their sorting to lysosomes. [] This suggests that the compound, through its interaction with the heteromer, can alter the trafficking and potentially the signaling properties of mu opioid receptors.
To investigate the therapeutic potential of targeting mu-delta heteromers: The development of selective ligands for mu-delta heteromers represents a novel approach for achieving analgesia with reduced side effects compared to traditional mu opioid receptor agonists. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2